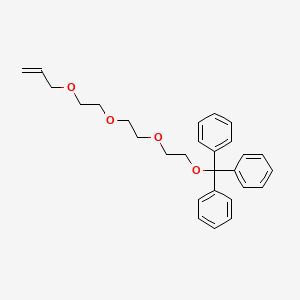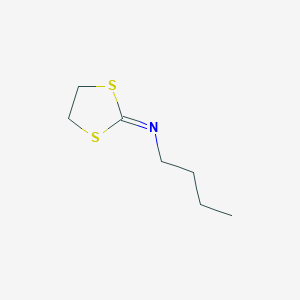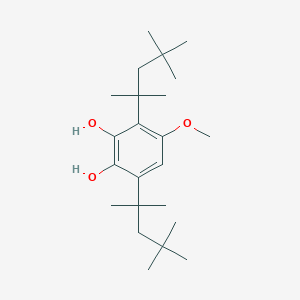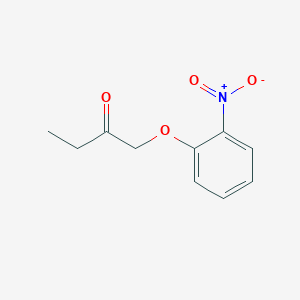![molecular formula C22H26O3 B14305372 4'-Octanoyl[1,1'-biphenyl]-4-yl acetate CAS No. 114450-85-0](/img/structure/B14305372.png)
4'-Octanoyl[1,1'-biphenyl]-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an octanoyl group attached to one of the phenyl rings and an acetate group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate typically involves the acylation of [1,1’-biphenyl]-4-yl acetate with octanoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the biphenyl derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Octanoyl[1,1’-biphenyl]-4-yl chloride
- 4’-Octanoyl[1,1’-biphenyl]-4-yl bromide
- 4’-Octanoyl[1,1’-biphenyl]-4-yl nitro
Uniqueness
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is unique due to the presence of both an octanoyl group and an acetate group, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
114450-85-0 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[4-(4-octanoylphenyl)phenyl] acetate |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-8-22(24)20-11-9-18(10-12-20)19-13-15-21(16-14-19)25-17(2)23/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
SQKIPWKIPCIKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)




![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)

![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)

